molecular formula C5H4N2O3 B3049632 6-Nitropyridin-2-ol CAS No. 213113-45-2

6-Nitropyridin-2-ol

Cat. No. B3049632
CAS RN: 213113-45-2
M. Wt: 140.1 g/mol
InChI Key: XVVDYCAYALHWBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridine derivatives has been described in a patent . The process involves selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .


Molecular Structure Analysis

The molecular structure of 6-Nitropyridin-2-ol is represented by the linear formula C5H4N2O3 . The InChI code for this compound is 1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) .


Physical And Chemical Properties Analysis

6-Nitropyridin-2-ol is a solid at room temperature . It has a molecular weight of 140.1 . The compound has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.71, indicating its lipophilicity .

Scientific Research Applications

Anticoccidial Agents

6-Nitropyridin-2-ol derivatives, such as nitropyridinecarboxamides, have been studied for their potential as anticoccidial agents. Research has shown that specific isomers of nitropyridinecarboxamides exhibit activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977).

Antitumor Activity

Some derivatives of 6-Nitropyridin-2-ol have displayed antitumor activities. For instance, compounds related to 6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-ol have been identified as potent antimitotic agents, impacting the incorporation of pyrimidine nucleosides into DNA and RNA (Temple, Rener, Waud, & Noker, 1992).

Spectroscopic and Molecular Studies

In-depth spectroscopic studies, including vibrational spectroscopy, natural bond orbital analysis, and molecular electrostatic potential surface studies of nitropyridine derivatives like 3-hydroxy-6-methyl-2-nitropyridine, have been conducted. These studies help understand the molecular stability, bond strength, and reactivity of such compounds (Karnan, Balachandran, & Murugan, 2012).

Improving Drug Solubility

Research has also been focused on using ultrasound irradiation to enhance the solubility of drug-like compounds, including 6-Nitropyridin-2-ol derivatives. This method has been applied to compounds such as 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which are inhibitors of enzymes in Mycobacterium tuberculosis (Machado et al., 2013).

Fluorescent Probes in Aqueous Media

6-Nitropyridin-2-ol derivatives have been developed as fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. These probes can be used in environmental and biological systems for the estimation of trace metal ions (Singh, Thakur, Raj, & Pandey, 2020).

Safety and Hazards

6-Nitropyridin-2-ol is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, and H319 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

6-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDYCAYALHWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591360
Record name 6-Nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyridin-2-ol

CAS RN

213113-45-2
Record name 6-Nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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